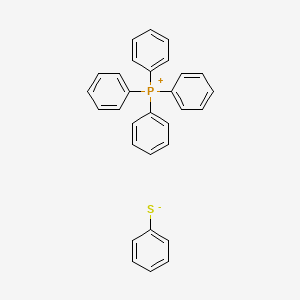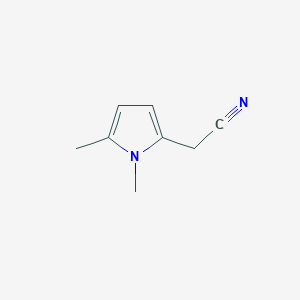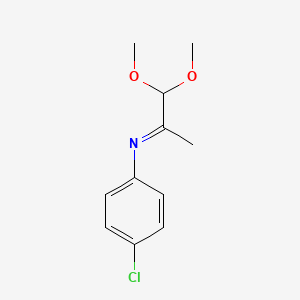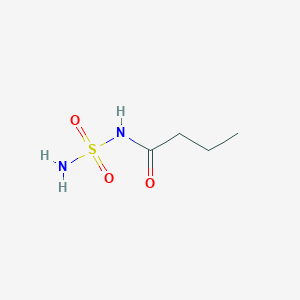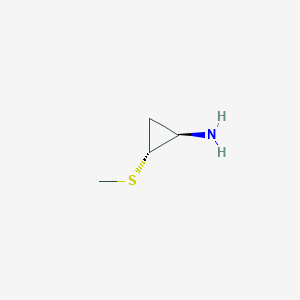
(1R,2R)-2-(Methylsulfanyl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(Methylsulfanyl)cyclopropan-1-amine is a chiral cyclopropane derivative with a methylsulfanyl group attached to the second carbon and an amine group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Methylsulfanyl)cyclopropan-1-amine typically involves the cyclopropanation of suitable precursors followed by the introduction of the methylsulfanyl and amine groups. One common method involves the use of diazo compounds and transition metal catalysts to form the cyclopropane ring, followed by nucleophilic substitution reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(Methylsulfanyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and tertiary amines.
Substitution: Various cyclopropane derivatives with different functional groups.
Scientific Research Applications
(1R,2R)-2-(Methylsulfanyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral ligand in asymmetric catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(Methylsulfanyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(Methylsulfanyl)cyclopropan-1-amine: A diastereomer with different stereochemistry.
(1R,2R)-2-(Ethylsulfanyl)cyclopropan-1-amine: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.
(1R,2R)-2-(Methylsulfanyl)cyclopropan-1-carboxylic acid: Similar structure with a carboxylic acid group instead of an amine group.
Uniqueness
(1R,2R)-2-(Methylsulfanyl)cyclopropan-1-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature and the presence of both methylsulfanyl and amine groups make it a versatile compound for various applications.
Properties
CAS No. |
65561-70-8 |
|---|---|
Molecular Formula |
C4H9NS |
Molecular Weight |
103.19 g/mol |
IUPAC Name |
(1R,2R)-2-methylsulfanylcyclopropan-1-amine |
InChI |
InChI=1S/C4H9NS/c1-6-4-2-3(4)5/h3-4H,2,5H2,1H3/t3-,4-/m1/s1 |
InChI Key |
DHJHLOXOYYBNGF-QWWZWVQMSA-N |
Isomeric SMILES |
CS[C@@H]1C[C@H]1N |
Canonical SMILES |
CSC1CC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate](/img/structure/B14487541.png)

![Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate](/img/structure/B14487550.png)
![N-[(4-Nitrophenyl)methyl]piperidine-4-carboxamide](/img/structure/B14487554.png)
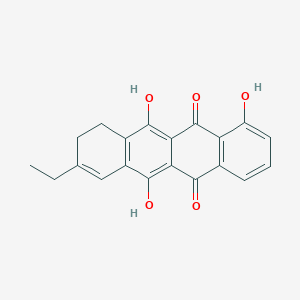

![O-Ethyl S-[2-(hexylsulfanyl)ethyl] cyclohexylphosphonothioate](/img/structure/B14487572.png)
